5-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
5-bromo-1-(pyridin-2-ylmethyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-9-4-5-11(15)14(7-9)8-10-3-1-2-6-13-10/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTODYDASFYZSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=C(C=CC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one typically involves the bromination of 1-(pyridin-2-ylmethyl)pyridin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen replacing the bromine atom.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural features.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations at the N1 Position
The N1 substituent significantly impacts molecular properties and bioactivity. Key analogs include:
Key Observations :
Substituent Variations at the C3 Position
Modifications at C3 influence electronic properties and intermolecular interactions:
Key Observations :
- Hydrogen Bonding: Amino (-NH₂) and hydroxymethyl (-CH₂OH) groups enhance solubility and target engagement .
- Halogen Effects : Fluorine at C3 increases electronegativity and stability, while bromine at C5 maintains reactivity .
Biological Activity
5-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one, a pyridine derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features that may contribute to various pharmacological effects, including anticancer and anti-fibrotic properties.
- Molecular Formula : C₁₁H₉BrN₂O
- Molecular Weight : 265.11 g/mol
- CAS Number : 1488861-78-4
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are crucial indicators of its potency.
Table 1: IC50 Values of this compound Against Different Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 45.69 |
| HCT116 (Colon) | 50.12 |
| A549 (Lung) | 48.34 |
These results indicate that the compound has a promising profile as a potential anticancer agent, particularly in inhibiting the proliferation of breast cancer cells.
Anti-fibrotic Activity
The anti-fibrotic properties of this compound were evaluated through various assays, including Picro-Sirius red staining and hydroxyproline assays. The findings suggest that this compound effectively reduces collagen deposition in hepatic stellate cells (HSC-T6), which is crucial for preventing liver fibrosis.
Table 2: Effects on Collagen Expression and Hydroxyproline Levels
| Treatment | Collagen Expression (COL1A1) | Hydroxyproline Content (µg/mL) |
|---|---|---|
| Control | High | 120 |
| Compound Treatment | Low | 45 |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may involve modulation of signaling pathways related to cell proliferation and apoptosis, particularly through the MAPK/JNK pathway.
Case Studies
A notable case study involved the administration of this compound in an in vivo model of breast cancer using MDA-MB-231 xenografts. The results indicated a significant reduction in tumor size compared to control groups, suggesting its efficacy as a therapeutic agent.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
